molecular formula C14H10N2O2S B14459787 3-[(3-Nitrophenyl)sulfanyl]-1H-indole CAS No. 72496-79-8

3-[(3-Nitrophenyl)sulfanyl]-1H-indole

Cat. No.: B14459787
CAS No.: 72496-79-8
M. Wt: 270.31 g/mol
InChI Key: CGMMPFJILBVQEK-UHFFFAOYSA-N
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Description

3-[(3-Nitrophenyl)sulfanyl]-1H-indole is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities This compound features a nitrophenyl group attached to a sulfanyl group, which is further connected to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Nitrophenyl)sulfanyl]-1H-indole typically involves the reaction of 3-nitrothiophenol with an indole derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Nitrophenyl)sulfanyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are frequently used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-Nitrophenyl)sulfanyl]-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(3-Nitrophenyl)sulfanyl]-1H-indole involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The indole ring can also participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Nitrophenyl)sulfanyl]-1H-indole
  • 3-[(2-Nitrophenyl)sulfanyl]-1H-indole
  • 3-[(3-Nitrophenyl)sulfanyl]-2H-indole

Uniqueness

3-[(3-Nitrophenyl)sulfanyl]-1H-indole is unique due to the specific positioning of the nitrophenyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research and industrial applications .

Properties

CAS No.

72496-79-8

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

3-(3-nitrophenyl)sulfanyl-1H-indole

InChI

InChI=1S/C14H10N2O2S/c17-16(18)10-4-3-5-11(8-10)19-14-9-15-13-7-2-1-6-12(13)14/h1-9,15H

InChI Key

CGMMPFJILBVQEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SC3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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